Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-methylbenzoyl)acrylate
Description
Properties
IUPAC Name |
ethyl 2-(cyclopropyliminomethyl)-3-(2,4-dichloro-3-methylphenyl)-3-hydroxyprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO3/c1-3-22-16(21)12(8-19-10-4-5-10)15(20)11-6-7-13(17)9(2)14(11)18/h6-8,10,20H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNYMYPMTQYJQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=C(C(=C(C=C1)Cl)C)Cl)O)C=NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-methylbenzoyl)acrylate typically involves multiple steps, starting with the reaction of cyclopropylamine with appropriate acyl chlorides or carboxylic acids under controlled conditions. The reaction conditions often require the use of a strong base, such as triethylamine, and a suitable solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography, are employed to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-methylbenzoyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acrylate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and esters.
Reduction: Amines and alcohols.
Substitution: Various substituted acrylates and derivatives.
Scientific Research Applications
Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-methylbenzoyl)acrylate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is utilized in the production of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-methylbenzoyl)acrylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, leading to downstream effects in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 103877-38-9
- Molecular Formula: C₁₆H₁₇Cl₂NO₃
- Molecular Weight : 342.22 g/mol
- Structure: Features a cyclopropylamino group, an acrylate ester backbone, and a 2,4-dichloro-3-methylbenzoyl substituent.
Structural Analogues and Substituent Variations
Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate
- CAS No.: 86483-53-6
- Molecular Formula: C₁₅H₁₄Cl₂FNO₃
- Molecular Weight : 346.18 g/mol
- Key Differences: Substitutes the 3-methyl group in the target compound with a 5-fluoro substituent on the benzoyl ring. This analog is a key intermediate for ciprofloxacin synthesis .
Methyl (E)-3-(cyclopropylamino)-2-(2,4-dichlorobenzoyl)acrylate
- CAS No.: PAI 03 024033
- Molecular Formula: C₁₄H₁₃Cl₂NO₃
- Molecular Weight : 314.16 g/mol
- Key Differences :
Methyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate
- CAS No.: 105392-26-5
- Molecular Formula: C₁₃H₁₁Cl₂FNO₃
- Molecular Weight : 328.14 g/mol
- Key Differences: Combines a methyl ester with a 5-fluoro substituent.
Physicochemical Properties
- Ethyl esters generally exhibit higher lipophilicity than methyl esters, favoring passive diffusion in biological systems .
Biological Activity
Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-3-methylbenzoyl)acrylate is a synthetic compound with potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H14Cl2FNO3
- Molar Mass : 342.22 g/mol
- CAS Number : 86483-53-6
This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. The compound is believed to act as an inhibitor of certain protein kinases, which play a critical role in cell signaling pathways associated with cancer and inflammatory diseases.
Binding Affinity
The binding affinity of the compound to various receptors has been studied using techniques such as X-ray fluorescence (XRF) spectrometry. These studies indicate that the compound has a selective binding profile, which is crucial for minimizing side effects while maximizing therapeutic efficacy .
Pharmacological Effects
- Antitumor Activity :
- Anti-inflammatory Properties :
- Neuroprotective Effects :
Study 1: Antitumor Efficacy
A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis via mitochondrial pathways, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspase-9 .
Study 2: Anti-inflammatory Activity
In an animal model of arthritis, administration of this compound led to significant reductions in joint swelling and pain. Histological analysis showed decreased infiltration of inflammatory cells and reduced expression of inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
